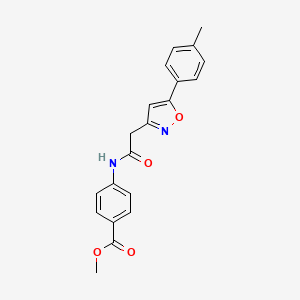

Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-3-5-14(6-4-13)18-11-17(22-26-18)12-19(23)21-16-9-7-15(8-10-16)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUUXDAODVWADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

Acylation: The isoxazole derivative is then acylated with p-tolyl acetic acid chloride in the presence of a base like triethylamine to form the acetamido intermediate.

Esterification: Finally, the acetamido intermediate is esterified with methyl 4-hydroxybenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or ester moieties using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the biological activities of the isoxazole moiety.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate with structurally related compounds from the provided evidence, focusing on molecular features, synthetic yields, and functional group variations.

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Complexity :

- The target compound’s isoxazole and p-tolyl groups differentiate it from urea-containing analogs like 4g (), which exhibit lower synthetic yields (30% vs. 45% for its o-tolyl analog, 4f ) due to steric or electronic effects of substituent positioning .

- Compound 7i () is far more complex, with a chlorophenyl-pyrrole scaffold and higher molecular weight (704.6 g/mol), likely influencing solubility and bioavailability compared to the target compound .

Functional Group Impact :

- The isoxazole ring in the target compound may enhance metabolic stability compared to imidazoline derivatives (), which contain labile thiol and acetyloxy groups .

- Urea-linked analogs (e.g., 4g ) prioritize hydrogen-bonding interactions, whereas the acetamido linker in the target compound offers conformational rigidity .

Synthetic Efficiency :

- The isoxazoline derivative () achieves a higher yield (74%) due to optimized acetylation conditions in acetic acid, suggesting that similar protocols could benefit the target compound’s synthesis .

Potential Applications: The target compound’s isoxazole moiety aligns with agrochemicals like thiazopyr (), which target plant-specific enzymes . In contrast, urea-based analogs () are tailored for drug design, emphasizing target selectivity in humans .

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, limiting conclusions about its efficacy or toxicity.

- Contradictions : While isoxazole derivatives (e.g., ) are often associated with agrochemicals, urea-linked benzoates () demonstrate versatility in medicinal chemistry. This highlights the need for targeted bioassays to clarify the compound’s niche.

- Synthetic Recommendations : Adopting acetylation or coupling strategies from and could improve the target compound’s yield and purity .

Biological Activity

Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate, a compound featuring an isoxazole moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Key Features:

- Isoxazole Ring: A five-membered heterocyclic compound with nitrogen and oxygen, known for its biological activity.

- p-Tolyl Group: Contributes to the lipophilicity and biological interactions of the compound.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Acetamido Group Introduction: The acetamido group is introduced via acylation reactions.

- Final Esterification: The methyl ester functionality is added to complete the synthesis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For example, it showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the target organism.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Cell viability assays performed on various cancer cell lines indicated a reduction in cell proliferation with IC50 values ranging from 20 to 40 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific cellular targets, including enzymes involved in metabolic pathways and receptors associated with cell signaling. This interaction may lead to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. Results indicated significant efficacy against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

- Anticancer Activity Assessment : Research conducted by Umesha et al. highlighted the cytotoxic effects of isoxazole derivatives on cancer cell lines, demonstrating that compounds similar to this compound could induce apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate?

A practical approach involves coupling reactions between isoxazole derivatives and benzoate precursors. For example, the synthesis of structurally analogous compounds (e.g., isoxazol-3-yl acetamido benzoates) often employs:

- HBTU/DIPEA-mediated amide bond formation (e.g., coupling 4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzoic acid with amines under DMF conditions) .

- Silica gel chromatography for purification, with yields optimized by adjusting reaction times and stoichiometry of reagents (e.g., 3 equivalents of alcohol in esterification) .

- Validation via HRMS to confirm molecular ion peaks (e.g., [M+H]+ observed at 366.1342 for a related compound) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Q. What safety precautions are necessary when handling this compound?

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Mitigation :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the isoxazole or benzoate rings) influence bioactivity?

- Case Study : Replacing the p-tolyl group with electron-withdrawing groups (e.g., 2,4-difluorophenyl) alters electronic properties, potentially enhancing binding to hydrophobic enzyme pockets .

- Methodology :

- SAR analysis : Synthesize analogs (e.g., 5-(4-methoxyphenyl) or 5-(2,4-dichlorophenyl) variants) and compare IC₅₀ values in target assays.

- Computational docking : Predict interactions with biological targets (e.g., kinases or receptors) using software like AutoDock .

Q. How can contradictory data in solubility or stability studies be resolved?

- Root causes : Variability in solvent systems, crystallinity, or hygroscopicity.

- Strategies :

- Standardized protocols : Use USP/Ph. Eur. methods for solubility testing.

- Dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring .

Q. What in silico tools are suitable for predicting pharmacokinetic properties of this compound?

- ADME prediction :

- SwissADME for bioavailability radar and LogP calculations.

- pkCSM to estimate blood-brain barrier permeability or CYP450 inhibition.

- Toxicity profiling : ProTox-II for acute toxicity endpoints .

Q. How can crystallographic data inform formulation development?

- Key parameters :

- Polymorph screening (e.g., via solvent-drop grinding) to identify stable crystalline forms.

- Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds involving acetamido or ester groups) .

- Formulation impact : Amorphous dispersions may improve bioavailability but require stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.